molecular formula C70H94N18O16 B1592956 ヒストレリン酢酸塩 CAS No. 220810-26-4

ヒストレリン酢酸塩

カタログ番号 B1592956
CAS番号: 220810-26-4
分子量: 1443.6 g/mol
InChIキー: BKEMVGVBBDMHKL-VYFXDUNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Histrelin acetate, also known as histrelin and histrelin-acetate, is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor. It is used as a therapeutic agent for the treatment of endometriosis, uterine fibroids, prostate cancer, and precocious puberty. Histrelin acetate was developed in the 1990s by the pharmaceutical company Takeda and is now widely used in clinical practice. Histrelin acetate is a potent agonist of the GnRH receptor and has been shown to be a safe and effective treatment for the medical conditions mentioned above.

科学的研究の応用

前立腺癌の治療

ヒストレリン酢酸塩は、男性のホルモン感受性前立腺癌の治療に使用されます。それは、前立腺癌の増殖を引き起こす可能性のある男性ホルモンであるテストステロンのレベルを低下させることによって機能します。 ヒストレリンは、治療法ではありませんが、進行した前立腺癌に関連する症状を軽減するのに役立ちます .

子宮筋腫の管理

女性では、ヒストレリン酢酸塩は、子宮筋腫の管理に使用されてきました。子宮筋腫は、子宮の非癌性腫瘍であり、しばしば出産年齢に現れます .

早発性思春期(CPP)

ヒストレリンは、早発性思春期の子供たちの治療に非常に効果的です。早発性思春期とは、人生の早い段階で思春期が始まる状態です .

性腺刺激ホルモン放出ホルモン(GnRH)アゴニスト療法

GnRHアゴニストとして、ヒストレリンは、持続的に投与されると、性腺刺激ホルモンの強力な阻害剤として作用します。これは、性腺刺激ホルモンの影響を受ける生殖健康や病気に関する研究に役立ちます .

テストステロン抑制

ヒストレリン皮下インプラントは、血清テストステロンレベルの持続的な抑制を提供することが示されています。これは、さまざまな生理学的および病理学的過程におけるテストステロンの役割を調べる研究に役立ちます .

治療における費用対効果

CPPの患者に対するヒストレリンインプラントなどの治療法を使用した患者の治療パターンと年間治療費を比較する研究も実施されており、医療におけるその経済的影響が明らかになっています .

作用機序

Histrelin Acetate, also known as Histrelin (acetate), is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH) with a higher potency . This article provides a detailed overview of the mechanism of action of Histrelin Acetate.

Target of Action

Histrelin Acetate primarily targets specific cells in the pituitary gland known as gonadotropes . These cells play a crucial role in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for sexual development and reproduction .

Mode of Action

Histrelin Acetate interacts with its targets by binding to the GnRH receptor located on the pituitary gonadotropes . This binding stimulates these cells to release LH and FSH . When administered continuously, histrelin acetate acts as a potent inhibitor of gonadotropin .

Biochemical Pathways

The interaction of Histrelin Acetate with its targets affects the biochemical pathways involved in the production of sex steroids. By reducing the levels of LH and FSH, Histrelin Acetate reduces the concentration of sex steroids . This has downstream effects on various physiological processes, including sexual development and reproduction.

Pharmacokinetics

Histrelin Acetate is administered as a subcutaneous implant that delivers continuous therapeutic doses . The drug is delivered continuously at a rate of 50–60 mcg daily over 12 months . The bioavailability of Histrelin Acetate is 92%, and it has a half-life of 4.0 hours . It is metabolized in the liver .

Result of Action

The molecular and cellular effects of Histrelin Acetate’s action include a decrease in the levels of LH and FSH, leading to a subsequent decrease in the concentration of sex steroids . This results in the regression in growth and eventual death of hormone-sensitive cancer cells .

Action Environment

The action, efficacy, and stability of Histrelin Acetate can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and elimination of Histrelin Acetate. Furthermore, individual patient factors such as age, gender, and overall health status can also influence the drug’s action and efficacy .

生化学分析

Biochemical Properties

Histrelin Acetate acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses . This drug is a synthetic analog of naturally occurring GnRH with a higher potency . It interacts with gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland, leading to the reversible down-regulation of these receptors and desensitization of the pituitary gonadotropes .

Cellular Effects

Histrelin Acetate influences cell function by acting on particular cells of the pituitary gland called gonadotropes . It stimulates these cells to release luteinizing hormone and follicle-stimulating hormone . This action impacts cell signaling pathways and gene expression related to the production of these hormones .

Molecular Mechanism

The mechanism of action of Histrelin Acetate involves its binding interactions with GnRH receptors in the pituitary gland . As a GnRH agonist, it stimulates these receptors, leading to the release of luteinizing hormone and follicle-stimulating hormone . This results in changes in gene expression related to these hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Histrelin Acetate change over time. The drug is administered as an implant delivering continuous therapeutic doses . These implants are non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing Histrelin Acetate that need to be replaced every 52 weeks .

Dosage Effects in Animal Models

In animal studies, the effects of Histrelin Acetate varied with different dosages . There were no signs of systemic toxicity in animals injected with up to 200 mcg/kg (rats, rabbits), or 2000 mcg/kg (mice) of Histrelin Acetate .

Metabolic Pathways

Histrelin Acetate is involved in the metabolic pathway of gonadotropin-releasing hormone (GnRH). It acts as a GnRH agonist, stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .

Transport and Distribution

The transport and distribution of Histrelin Acetate within cells and tissues occur through the bloodstream . Once administered, it acts on particular cells of the pituitary gland called gonadotropes .

Subcellular Localization

The subcellular localization of Histrelin Acetate is primarily at the GnRH receptors on the cells of the pituitary gland . Its activity is directed towards these receptors, stimulating them to release luteinizing hormone and follicle-stimulating hormone .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Histrelin acetate involves the coupling of Histrelin with acetic acid to form the acetate salt. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Histrelin", "Acetic acid", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Histrelin is first protected by reacting it with DIC and DIPEA in DMF to form the N,N'-dicyclohexylcarbodiimide (DCC) activated ester of Histrelin.", "The DCC activated ester of Histrelin is then reacted with acetic acid in DMF to form the Histrelin acetate salt.", "The reaction mixture is then quenched with methanol and the product is isolated by filtration.", "The crude product is then purified by recrystallization from ethyl acetate and sodium bicarbonate." ] }

CAS番号

220810-26-4

分子式

C70H94N18O16

分子量

1443.6 g/mol

IUPAC名

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C66H86N18O12.2C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;2*1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);2*1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1

InChIキー

BKEMVGVBBDMHKL-VYFXDUNUSA-N

異性体SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.CC(=O)O

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O

正規SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.CC(=O)O

ピクトグラム

Irritant; Health Hazard

配列

XHWSYXLRP

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Histrelin acetate
Reactant of Route 2
Histrelin acetate
Reactant of Route 3
Histrelin acetate
Reactant of Route 4
Histrelin acetate
Reactant of Route 5
Histrelin acetate
Reactant of Route 6
Histrelin acetate

Q & A

Q1: What is Histrelin Acetate and how does it interact with the body?

A1: Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). [] It works by binding to and activating GnRH receptors in the pituitary gland. [] This prolonged activation initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but ultimately leads to receptor desensitization. [, ] As a result, the production of testosterone in males and estradiol in females is significantly reduced. []

Q2: What are the main applications of Histrelin Acetate in a clinical setting?

A2: Histrelin acetate is primarily used in the palliative treatment of advanced prostate cancer. [, , , ] It is also FDA-approved for the treatment of central precocious puberty (CPP) in children. [, , ]

Q3: How is Histrelin Acetate administered to patients?

A3: Histrelin acetate is available as a subcutaneous implant that provides continuous release of the drug for up to 12 months. [, , , , ] This once-yearly administration offers convenience and improved patient compliance compared to other GnRH agonists that require more frequent injections. [, , , ]

Q4: Are there alternative formulations of Histrelin Acetate being explored?

A4: Yes, besides the commercially available subcutaneous implant, research is underway to develop a Histrelin Hydrogel Implant for both prostate cancer and CPP. [] This formulation aims to provide a more patient-friendly administration method with potential advantages such as reduced surgical procedures and lower dosing. []

Q5: What factors influence the choice of GnRH agonist for treating CPP?

A6: Several factors influence the selection of a specific GnRH agonist for CPP treatment, including the child's and caregiver's preferences, route of administration (intramuscular vs. subcutaneous), injection volume, needle size, duration of action (1-month, 3-month, 6-month, or 12-month formulations), potential side effects, and cost. []

Q6: Are there any demographic trends associated with Histrelin Acetate use in CPP treatment?

A7: Research suggests that White non-Hispanic children in the United States are more likely to receive Histrelin Acetate implants for CPP compared to minority patients, indicating a potential racial disparity in access to this treatment. []

Q7: Has there been an increase in the off-label use of GnRH agonists like Histrelin Acetate?

A8: Yes, data analysis reveals a significant increase in the off-label use of GnRH agonists, including Histrelin Acetate, in pediatric patients in the United States between 2013 and 2016. [] This trend was particularly pronounced for privately insured children compared to those covered by Medicaid. []

Q8: What is the long-term efficacy of Histrelin Acetate implants for prostate cancer?

A9: Studies have demonstrated that Histrelin Acetate implants are effective in maintaining suppressed testosterone levels (≤30 ng/dL) for up to 5 years in patients with advanced prostate cancer. [] This sustained suppression of testosterone is crucial for controlling the disease and preventing its progression. []

Q9: Are there any known instances of Histrelin Acetate implants remaining in patients for longer than intended?

A10: Yes, a case report described a patient who had a Histrelin Acetate implant remaining in place for 5 years. [] While the patient exhibited minimal pubertal progression and bone age advancement during this time, this case highlights the importance of timely implant removal and emphasizes the potential risks associated with prolonged exposure to GnRH agonists. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。